5-chloro-8-quinolinyl 1-adamantanecarboxylate
Overview
Description
Scientific Research Applications
Ecotoxicity Assessments
Ecotoxicologists evaluate the potential impact of cloquintocet on non-target organisms, including aquatic life, birds, and beneficial insects. By conducting toxicity studies, they determine safe application rates and environmental thresholds. These assessments guide regulatory decisions and ensure responsible pesticide use.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to play a significant role in medicinal chemistry, especially in the development of potential anticancer agents . Adamantane derivatives, on the other hand, exhibit a range of biological activities, including antiviral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anesthetic activity .
Mode of Action
The multi-target approach or hybridization is considered a promising strategy in drug design and discovery . This involves the compound interacting with multiple targets, potentially improving affinity and potency while simultaneously decreasing resistance and side effects.
Biochemical Pathways
Quinoline-chalcone hybrids have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Pharmacokinetics
The synthesis of new 1-adamantanecarboxylic acid derivatives has been reported , which could potentially impact the bioavailability of the compound.
Result of Action
Given the known activities of quinoline and adamantane derivatives, it can be hypothesized that the compound may exhibit a range of biological activities, potentially including anticancer effects .
properties
IUPAC Name |
(5-chloroquinolin-8-yl) adamantane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-16-3-4-17(18-15(16)2-1-5-22-18)24-19(23)20-9-12-6-13(10-20)8-14(7-12)11-20/h1-5,12-14H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRZRMZQRVLTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C5C(=C(C=C4)Cl)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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